6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione
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Overview
Description
6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione is a complex organic compound with a unique structure that includes a hydroxy group, a phenyl group, and an imino group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of cyclohexane-1,3-dione with benzaldehyde in the presence of a base to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to form an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxyphenyl)methylidene]aminonicotinic acid
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione is unique due to its specific structural features, such as the combination of a hydroxy group, a phenyl group, and an imino group on a cyclohexene ring
Properties
CAS No. |
325957-32-2 |
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Molecular Formula |
C13H9NO3 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
6-[hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C13H9NO3/c14-11-10(15)7-6-9(13(11)17)12(16)8-4-2-1-3-5-8/h1-7,14,16H |
InChI Key |
LEIMVPMORLPHHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=CC(=O)C(=N)C2=O)O |
Origin of Product |
United States |
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